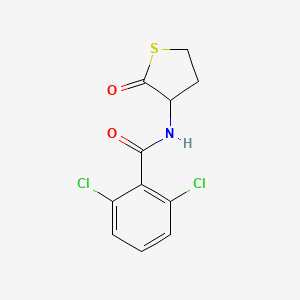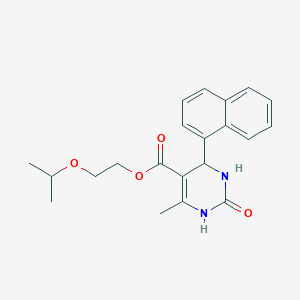![molecular formula C18H14BrNO B4940429 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile](/img/structure/B4940429.png)
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile, also known as ABPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPA is a nitrile derivative of stilbene which exhibits interesting properties such as fluorescence, photostability, and high molar absorptivity.
作用机制
The mechanism of action of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules such as lipids, proteins, and DNA, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to exhibit low cytotoxicity towards normal cells, making it a promising candidate for photodynamic therapy. This compound has also been shown to exhibit good photostability, which is an important property for bioimaging applications. In addition, this compound has been shown to have good water solubility, which makes it suitable for biological applications.
实验室实验的优点和局限性
One of the advantages of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile is its excellent fluorescence properties, which makes it a suitable candidate for bioimaging applications. This compound also exhibits low cytotoxicity towards normal cells, making it a promising candidate for photodynamic therapy. However, one of the limitations of this compound is its sensitivity to light, which can cause photobleaching and affect its fluorescence properties.
未来方向
There are several future directions for the research on 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile. One of the directions is to explore its potential applications in other fields such as drug delivery and sensing. Another direction is to develop new derivatives of this compound with improved properties such as increased photostability and water solubility. Furthermore, the development of new synthetic methods for this compound and its derivatives can also be an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits interesting properties such as fluorescence, photostability, and high molar absorptivity. This compound has potential applications in various fields such as bioimaging, photodynamic therapy, and material science. Further research on this compound and its derivatives can lead to the development of new materials and therapies with improved properties.
合成方法
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile can be synthesized through a multi-step process involving the reaction of 4-bromo-3-hydroxybenzaldehyde with allyl bromide, followed by the reaction of the resulting product with 2-phenylacetonitrile. The final product obtained is this compound, which can be purified through recrystallization.
科学研究应用
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has been extensively studied for its potential applications in various fields such as material science, bioimaging, and photodynamic therapy. This compound exhibits excellent fluorescence properties, which makes it a suitable candidate for bioimaging applications. This compound has also been used as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer to produce reactive oxygen species that can selectively destroy cancer cells.
属性
IUPAC Name |
(Z)-3-(3-bromo-4-prop-2-enoxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-2-10-21-18-9-8-14(12-17(18)19)11-16(13-20)15-6-4-3-5-7-15/h2-9,11-12H,1,10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLWUFFCPAKCAW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4940366.png)
![4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4940369.png)

![3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940381.png)
![methyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B4940386.png)


![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4940412.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)
